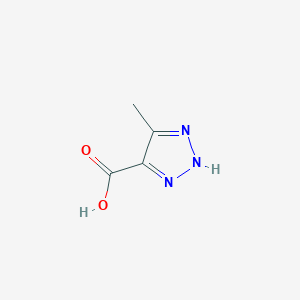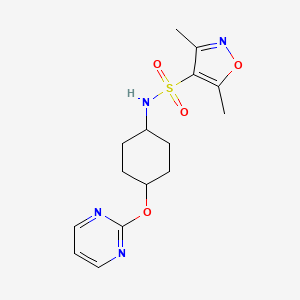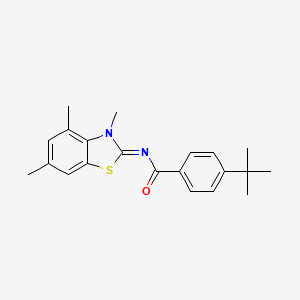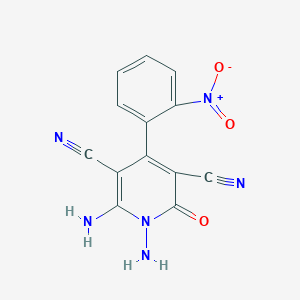
5-Methyl-1H-1,2,3-triazole-4-carboxylic acid
Beschreibung
5-Methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound . It is a type of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives has been reported in various studies. For instance, it can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . In another study, a series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides were synthesized as analogues of febuxostat .Molecular Structure Analysis
The molecular formula of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid is C3H3N3O2 . The structure of this compound includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
5-Methyl-1H-1,2,3-triazole-4-carboxylic acid can participate in various chemical reactions. For example, it can be used to synthesize novel complexes under hydrothermal conditions . It can also be used as a precursor for preparing the nucleoside analogue, Ribavirin .Physical And Chemical Properties Analysis
The average mass of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid is 113.075 Da, and its monoisotopic mass is 113.022530 Da .Eigenschaften
IUPAC Name |
5-methyl-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(4(8)9)6-7-5-2/h1H3,(H,8,9)(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFOEWURSYAGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003248 | |
| Record name | 4-Methyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
832737-27-6 | |
| Record name | 4-Methyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes the structure of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid attractive for developing new compounds?
A: The presence of both carboxylic acid and triazole functionalities within its structure makes it a versatile building block. These groups offer multiple sites for derivatization and allow for the exploration of various chemical modifications. For instance, researchers have synthesized a series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides as potential xanthine oxidase inhibitors []. This exemplifies how the core structure can be tailored to target specific enzymes.
Q2: What are some notable biological activities reported for derivatives of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid?
A: Studies have explored the potential of derivatives as xanthine oxidase inhibitors [], which are relevant for treating gout. Additionally, researchers have synthesized and evaluated aziridine-1,2,3-triazole hybrid derivatives for their anticancer activity against human leukemia (HL-60) cells and human hepatoma G2 cells [, ].
Q3: Can you provide some examples of how the structure of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been modified to generate new compounds?
A3: Researchers have employed various synthetic strategies to modify the core structure. Examples include:
- Esterification: Replacing the carboxylic acid hydrogen with different alkyl or aryl groups to generate esters [].
- Amide Formation: Reacting the carboxylic acid with amines to yield amides with diverse substituents [].
- Formation of Hybrid Molecules: Combining the triazole core with other pharmacophores, such as aziridine, to create novel hybrid molecules with potentially enhanced activities [, ].
Q4: What insights have crystallographic studies provided regarding the structural features of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives?
A4: X-ray crystallography studies have revealed key structural features, including:
- Planar Triazole Ring: The triazole ring generally adopts a planar conformation [, ].
- Intermolecular Interactions: The carboxylic acid group often participates in hydrogen bonding interactions, influencing the crystal packing arrangement [, ]. For example, in the crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate, water molecules connect the molecules through N—H⋯O, O—H⋯O, and O—H⋯N interactions [].
- Influence of Substituents on Geometry: The nature of substituents attached to the triazole ring can affect the dihedral angles and overall molecular geometry [].
Q5: Have any computational studies been conducted on 5-methyl-1H-1,2,3-triazole-4-carboxylic acid or its derivatives?
A: Yes, computational chemistry approaches have been applied to investigate these compounds. For instance, molecular docking studies have been performed to rationalize the binding mode of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives within the active site of xanthine oxidase [].
Q6: What are some of the analytical techniques used to characterize 5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives?
A6: Various spectroscopic and analytical methods have been employed for characterization, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are routinely used to elucidate the structure and confirm the identity of synthesized compounds [, , , ].
- Infrared (IR) Spectroscopy: IR spectra provide information about functional groups present in the molecules [, , ].
- Mass Spectrometry (MS): MS is used to determine molecular weight and characterize fragmentation patterns [, , ].
- X-ray Crystallography: When suitable crystals can be obtained, X-ray diffraction provides detailed information about the three-dimensional structure [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2937145.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2937146.png)


![N-(3-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937155.png)
![1-[4-Phenyl-4-(2-phenyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2937156.png)

![N-ethyl-N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2937159.png)


